molecular formula C23H18O5S B11409802 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (3,5-dimethylphenoxy)acetate

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (3,5-dimethylphenoxy)acetate

Cat. No.: B11409802
M. Wt: 406.5 g/mol
InChI Key: KKWSUFHFCLHWJT-UHFFFAOYSA-N
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Description

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (3,5-dimethylphenoxy)acetate is an organic compound that belongs to the class of benzoxathioles. This compound is characterized by its unique structure, which includes a benzoxathiol ring fused with a phenyl group and an ester linkage to a dimethylphenoxy group. It is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (3,5-dimethylphenoxy)acetate typically involves multiple steps:

    Formation of the Benzoxathiol Ring: The initial step often involves the cyclization of a suitable precursor to form the benzoxathiol ring. This can be achieved through the reaction of a phenol derivative with a thioester under acidic conditions.

    Phenyl Group Introduction: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where a benzene ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the benzoxathiol derivative with 3,5-dimethylphenoxyacetic acid. This can be carried out using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxathiol ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage, where the dimethylphenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (3,5-dimethylphenoxy)acetate is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a candidate for the synthesis of novel materials and catalysts.

Biology

Biologically, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a subject of interest for pharmaceutical research.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (3,5-dimethylphenoxy)acetate exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl benzoate
  • 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (3-methylphenoxy)acetate

Uniqueness

Compared to similar compounds, 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (3,5-dimethylphenoxy)acetate is unique due to the presence of the 3,5-dimethylphenoxy group

Properties

Molecular Formula

C23H18O5S

Molecular Weight

406.5 g/mol

IUPAC Name

(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 2-(3,5-dimethylphenoxy)acetate

InChI

InChI=1S/C23H18O5S/c1-14-8-15(2)10-17(9-14)26-13-21(24)27-18-11-19(16-6-4-3-5-7-16)22-20(12-18)29-23(25)28-22/h3-12H,13H2,1-2H3

InChI Key

KKWSUFHFCLHWJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC=C4)C

Origin of Product

United States

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